Chemical structure and properties of 2-(2-Methylpropyl)hex-5-enoic acid
Chemical structure and properties of 2-(2-Methylpropyl)hex-5-enoic acid
This technical guide provides an in-depth analysis of 2-(2-Methylpropyl)hex-5-enoic acid , a specialized branched-chain unsaturated carboxylic acid. While structurally related to the anticonvulsant Valproic Acid and the neuropathic pain agent Pregabalin, this specific C10 scaffold serves primarily as a versatile intermediate in the synthesis of Matrix Metalloproteinase (MMP) inhibitors and complex peptidomimetics.
Chemical Identity & Structural Dynamics[1]
2-(2-Methylpropyl)hex-5-enoic acid (CAS: 1521680-52-3) is a chiral carboxylic acid characterized by a six-carbon alkenic backbone substituted at the
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(2-Methylpropyl)hex-5-enoic acid |
| Common Synonyms | |
| CAS Registry Number | 1521680-52-3 |
| Molecular Formula | |
| SMILES | CC(C)CC(CCC=C)C(=O)O |
| InChIKey | GKIOPTBQHQARRY-UHFFFAOYSA-N |
Stereochemistry
The molecule possesses a chiral center at C2 .
-
Enantiomers: (R)- and (S)-2-(2-methylpropyl)hex-5-enoic acid.
-
Significance: In medicinal chemistry applications, particularly for MMP-12 inhibitors, the stereochemistry at C2 is critical for aligning the zinc-binding group (ZBG) within the enzyme's catalytic pocket. Synthetic routes often require asymmetric alkylation or optical resolution to isolate the active enantiomer.
Physicochemical Properties[1][5][6][7][8]
The following data represents calculated and predicted values based on the structural scaffold, as experimental data for this specific intermediate is sparse in public registries.
| Property | Value (Predicted) | Context |
| Molecular Weight | 170.25 g/mol | Monoisotopic mass |
| Physical State | Liquid | Viscous oil at RT |
| Boiling Point | 265°C ± 23°C | At 760 mmHg |
| Density | 0.93 ± 0.1 g/cm³ | Typical for branched fatty acids |
| pKa (Acid) | 4.76 ± 0.10 | Carboxylic acid proton |
| LogP | 2.95 | Moderately Lipophilic |
| Flash Point | 133°C | Safety threshold |
| Solubility | DMSO, Methanol, DCM | Insoluble in water |
Synthetic Methodology
The most robust synthesis of 2-(2-methylpropyl)hex-5-enoic acid utilizes the Malonic Ester Synthesis . This route allows for the sequential introduction of the isobutyl and butenyl chains, followed by decarboxylation.
Protocol: Sequential Alkylation of Diethyl Malonate
Reaction Scheme:
-
Alkylation 1: Diethyl malonate + Isobutyl bromide
Diethyl isobutylmalonate. -
Alkylation 2: Diethyl isobutylmalonate + 4-Bromo-1-butene
Diethyl isobutyl(but-3-enyl)malonate. -
Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation.
Step-by-Step Procedure
-
Preparation of Enolate: In a dried reaction vessel under
, dissolve diethyl isobutylmalonate (1.0 eq) in anhydrous THF. Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise. Stir for 30 min until evolution ceases. -
Homoallylation: Add 4-bromo-1-butene (1.2 eq) dropwise. The use of the homoallyl halide (4 carbons) is crucial to establish the hex-5-enoic chain length (C2 to C6 is 4 carbons + 1 carboxyl carbon = 5, plus the C1 of the halide chain).
-
Note: Ensure 4-bromo-1-butene is used, not allyl bromide, which would yield the pent-4-enoic analog.
-
-
Reflux: Heat the mixture to reflux (66°C) for 12–18 hours. Monitor by TLC/GC-MS.
-
Hydrolysis: Quench with water. Add excess KOH (aq) and reflux for 4 hours to hydrolyze the diester to the dicarboxylate.
-
Decarboxylation: Acidify to pH 1 with concentrated HCl. Extract the diacid. Heat the neat diacid to 160–180°C. Evolution of
indicates conversion to the mono-acid. -
Purification: Distillation under reduced pressure yields the target acid as a colorless oil.
Visualization: Synthetic Pathway
Caption: Malonic ester synthesis route ensuring precise construction of the C10 skeleton via sequential alkylation.
Applications in Drug Development[4][10]
While structurally similar to Valproic Acid (anticonvulsant) and Pregabalin (neuropathic pain), this specific C10 acid finds its primary utility as a scaffold for Matrix Metalloproteinase (MMP) Inhibitors .
MMP-12 Inhibitor Synthesis
Researchers utilize derivatives of 2-(2-methylpropyl)hex-5-enoic acid, specifically the succinyl derivatives (e.g., 3-carboxy-2-isobutylhex-5-enoic acid), to synthesize selective inhibitors for MMP-12 (Macrophage Metalloelastase) .[1]
-
Mechanism: The carboxylic acid (or its hydroxamate derivative) serves as the Zinc Binding Group (ZBG) that chelates the catalytic zinc ion in the MMP active site.
-
P1' Pocket Targeting: The bulky isobutyl group at the
-position is designed to fit perfectly into the hydrophobic subsite of the enzyme, conferring selectivity over other MMPs. -
Macrocyclization: The terminal alkene (C5=C6) allows for Ring-Closing Metathesis (RCM) to create macrocyclic inhibitors, constraining the peptide backbone to improve metabolic stability and potency.
Radical Cyclization Precursor
The hex-5-enoic acid backbone is a classic substrate for 5-exo-trig radical cyclizations .
-
Transformation: Treatment with tributyltin hydride (
) and AIBN converts the acyclic acid into substituted cyclopentanecarboxylic acids . -
Utility: This reaction provides access to stereochemically complex cyclopentane scaffolds found in prostaglandins and terpenoids.
Visualization: MMP-12 Inhibition Logic
Caption: Structural mapping of the acid scaffold to the pharmacophore requirements of MMP-12 inhibitors.
Safety & Handling (SDS Summary)
As a medium-chain branched fatty acid, standard laboratory safety protocols apply.
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (
) to prevent oxidation of the terminal alkene over prolonged periods.
References
-
MMP-12 Inhibitor Synthesis
- Title: Hydroxamate based Selective Macrophage Elastase (MMP-12) Inhibitors and Radiotracers for Molecular Imaging.
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Chemical Identity & CAS
-
Valproic Acid Analogs (Contextual)
Sources
- 1. Hydroxamate based Selective Macrophage Elastase (MMP-12) Inhibitors and Radiotracers for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(2-methylpropyl)- | Sigma-Aldrich [sigmaaldrich.com]
- 3. On the development of alternative antiepileptic drugs. Lack of enantioselectivity of the anticonvulsant activity, in contrast to teratogenicity, of 2-n-propyl-4-pentenoic acid and 2-n-propyl-4-pentynoic acid, analogues of the anticonvulsant drug valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
